1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

Catalog No.
S2667824
CAS No.
1389264-27-0; 1419101-19-1
M.F
C11H19NO3
M. Wt
213.277
Availability
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1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

CAS Number

1389264-27-0; 1419101-19-1

Product Name

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane

IUPAC Name

tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate

Molecular Formula

C11H19NO3

Molecular Weight

213.277

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3

InChI Key

ZWWHBQKHQHYPPF-JLIMDTESSA-N

SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)O

Solubility

not available

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane is a spirocyclic compound characterized by a bicyclic structure where two rings share a single atom, specifically a nitrogen atom. Its molecular formula is C11_{11}H19_{19}NO3_3, and it features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, serving as a versatile building block for the development of complex molecules.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: This compound can be reduced to yield different spirocyclic derivatives, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide .

These reactions allow for the modification of the compound's structure, enabling the synthesis of derivatives with varied properties and activities.

As a bioisostere of piperidine, 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane exhibits significant biological activity. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, influencing various biological pathways. This characteristic makes it valuable in medicinal chemistry for drug design and development . The compound's unique structure allows it to mimic the biological effects of piperidine-containing compounds, potentially leading to therapeutic applications.

The synthesis of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available cyclobutanone.
  • Wittig Reaction: Cyclobutanone undergoes a Wittig reaction to form an alkene intermediate.
  • Cycloaddition: The alkene is subjected to a thermal [2+2] cycloaddition with Graf isocyanate to form a spirocyclic β-lactam.
  • Reduction: The β-lactam ring is then reduced using alane to yield the final product .

In industrial settings, synthesis may involve scaling up these laboratory methods, optimizing reaction conditions, and employing automated systems for efficiency.

1-Boc-6-hydroxy-1-azaspiro[3.3]heptane has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds, aiding in drug discovery and development.
  • Chemical Biology: The compound is utilized in studying biological pathways and mechanisms due to its reactivity and structural features.
  • Material Science: Its unique spirocyclic structure is explored for developing novel materials with specific properties.
  • Industrial

Interaction studies involving 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane focus on its binding affinity and activity with various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects by examining how the compound interacts with enzymes and receptors involved in specific pathways.

Several compounds share structural similarities with 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane:

Compound NameStructural FeaturesUniqueness
1-Azaspiro[3.3]heptaneLacks the Boc protecting group and hydroxyl functional groupSimpler structure without additional functionalities
6-Oxa-1-azaspiro[3.3]heptaneContains an oxygen atom instead of a carbon atom in the spirocyclic ringDifferent heteroatom presence affecting properties
tert-butyl 6-hydroxy-2-azaspiro[3.3]heptaneContains an additional hydroxyl group at a different positionVariations in hydroxyl positioning affecting reactivity

The uniqueness of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane lies in its combination of both the Boc protecting group and the hydroxyl functional group, enhancing its reactivity and versatility in synthetic applications compared to its analogs .

XLogP3

1

Dates

Modify: 2023-07-22

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